molecular formula C18H29NO3S B15119542 1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15119542
M. Wt: 339.5 g/mol
InChI Key: XIRYGTARKXVIGI-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with the molecular formula C17H27NO3S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a butoxy group and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The butoxy and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxy-3-methylbenzenesulfonyl)-3-methylpiperidine
  • 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine
  • 4-Butoxy-3-methylbenzenesulfonyl chloride

Uniqueness

1-(4-Butoxy-3-methylbenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both butoxy and methylbenzenesulfonyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-5-6-9-22-18-8-7-17(11-16(18)4)23(20,21)19-12-14(2)10-15(3)13-19/h7-8,11,14-15H,5-6,9-10,12-13H2,1-4H3

InChI Key

XIRYGTARKXVIGI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C

Origin of Product

United States

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